molecular formula C14H8O9 B12760209 Luteic acid CAS No. 476-67-5

Luteic acid

Cat. No.: B12760209
CAS No.: 476-67-5
M. Wt: 320.21 g/mol
InChI Key: FLZGFQFYDGHWLR-UHFFFAOYSA-N
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Description

Luteic acid (IUPAC name: 3,4,8,9,10-Pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid) is a natural phenol of significant interest in biochemical and phytochemical research . With the molecular formula C14H8O9 and a molar mass of 320.21 g/mol, it is characterized by a monolactonized tergalloyl group . This compound is found in various plants and fruits, notably in the fruit of Terminalia chebula , and was identified by Maximilian Nierenstein in 1945 as a constituent of myrobalanitannin . This compound serves as a key intermediate in the synthesis of ellagic acid and can be formed from hexahydroxydiphenic acid . Its research value is further highlighted by its presence in the structure of more complex hydrolyzable tannins, such as alnusiin and bicornin . Researchers utilize this compound as a critical standard and building block for investigating tannin biosynthesis pathways, studying plant metabolism, and exploring the properties of natural phenolic compounds . This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research applications and are not intended for use in diagnostic procedures, clinical use, or any form of human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

476-67-5

Molecular Formula

C14H8O9

Molecular Weight

320.21 g/mol

IUPAC Name

3,4,8,9,10-pentahydroxy-6-oxobenzo[c]chromene-1-carboxylic acid

InChI

InChI=1S/C14H8O9/c15-5-2-4-7(11(19)9(5)17)8-3(13(20)21)1-6(16)10(18)12(8)23-14(4)22/h1-2,15-19H,(H,20,21)

InChI Key

FLZGFQFYDGHWLR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C(C(=C(C=C3C(=O)O)O)O)OC2=O

Origin of Product

United States

Biosynthesis and Biogenesis of Luteic Acid

Elucidation of Precursors and Early Biosynthetic Steps

The biosynthetic origin of luteic acid can be traced back to the shikimate pathway, which provides the fundamental building block, gallic acid. The subsequent steps involve oxidative coupling and lactonization, positioning this compound as a crucial nexus in the synthesis of ellagitannins.

Hexahydroxydiphenic acid (HHDP) is the immediate precursor to the core structure of this compound. kegg.jpnih.gov The formation of HHDP itself is a critical step, arising from the oxidative coupling of two gallic acid molecules. This process is generally understood to occur between adjacent galloyl ester groups attached to a glucose core, most commonly in 1,2,3,4,6-penta-O-galloyl-β-D-glucose. nih.gov The formation of the biphenyl (B1667301) linkage in HHDP sets the stage for the subsequent cyclization reactions that lead to the characteristic lactone structures of both this compound and ellagic acid. This compound represents the monolactone form derived from hexahydroxydiphenic acid. kegg.jpnih.gov

Enzymatic Mechanisms in this compound Synthesis

The transformation of precursors into this compound is governed by specific enzymatic activities that control both the oxidative coupling and the subsequent ring formation. While the complete enzymatic machinery is still under investigation, key enzyme classes have been implicated in these processes.

The formation of the characteristic lactone ring in this compound from the hexahydroxydiphenoyl (HHDP) group is a critical step in its biosynthesis. While the spontaneous lactonization of HHDP to the more stable dilactone, ellagic acid, can occur, particularly upon acid hydrolysis of ellagitannins, the controlled formation of a single lactone ring to produce the this compound moiety within a larger tannin structure likely involves enzymatic catalysis.

Currently, specific lactonases responsible for the monolactonization of an HHDP group to a tergalloyl group (this compound) have not been definitively identified and characterized in the scientific literature. The term "lactonase" refers to a class of enzymes that catalyze the hydrolysis or formation of lactones. In the context of this compound biosynthesis, a putative lactonase would facilitate the intramolecular esterification leading to the formation of the single lactone ring. Research into the enzymology of hydrolyzable tannin biosynthesis is ongoing, and the identification of such specific enzymes remains an area of active investigation.

The formation of the hexahydroxydiphenic acid (HHDP) precursor to this compound is a result of an oxidative coupling reaction between two galloyl groups. Research has pointed towards the involvement of laccase-like phenol (B47542) oxidases in this process. These enzymes catalyze the oxidation of phenolic compounds, leading to the formation of radicals that can then couple to form biphenyl linkages.

Specifically, a laccase-like enzyme has been identified that regio- and stereospecifically oxidizes pentagalloylglucose (B1669849) to form the monomeric ellagitannin, tellimagrandin II, which contains an HHDP group. This enzymatic step is crucial as it creates the necessary precursor for both this compound and ellagic acid moieties within ellagitannins. It has been proposed that the initial product of this oxidative coupling may be a dehydrohexahydroxydiphenoyl (DHHDP) group, which is subsequently reduced to the HHDP group. This highlights a complex interplay of oxidative and reductive enzymatic processes in the biogenesis of these tannin components.

This compound Integration within Complex Tannin Biosynthetic Pathways

This compound, as a monolactonized tergalloyl group, is not typically found as a free molecule in significant quantities within plants. Instead, it is a structural component of more complex hydrolyzable tannins, specifically certain ellagitannins. Its integration into these larger molecules is a key aspect of its biogenesis.

Prominent examples of tannins containing a this compound moiety are alnusiin (B1239248) and bicornin. kegg.jpnih.gov In these molecules, the this compound unit is esterified to a glucose core, alongside other galloyl or HHDP groups. The biosynthesis of such complex tannins involves a series of highly specific enzymatic reactions, including galloylation, oxidative coupling, and the aforementioned lactonization. The precise sequence and the enzymes responsible for assembling the complete structures of alnusiin and bicornin, including the incorporation of the pre-formed this compound moiety or the in-situ formation of the monolactone on the larger tannin scaffold, are still areas of ongoing research in the field of plant biochemistry.

Position within the Hydrolyzable Tannin Biosynthesis Cascade

The biosynthesis of hydrolyzable tannins begins with the formation of gallic acid from 3-dehydroshikimic acid, an intermediate in the shikimate pathway. nih.govnih.gov This initial step is catalyzed by the enzyme shikimate dehydrogenase. mdpi.com Gallic acid is then esterified with a glucose molecule, typically through the action of a UDP-glycosyltransferase, to form β-glucogallin. nih.govwikipedia.org This molecule serves as a key building block for more complex tannins.

Through a series of galloylation reactions, where more gallic acid units are added, β-glucogallin is converted into 1,2,3,4,6-penta-O-galloyl-β-D-glucose. nih.govtum.de This pentagalloylglucose is a central precursor for both gallotannins and ellagitannins. tum.de The pathway to ellagitannins, where this compound is found, involves the oxidative coupling of two adjacent galloyl groups on the pentagalloylglucose molecule. nih.govnih.gov This coupling reaction forms a hexahydroxydiphenoyl (HHDP) group. nih.govwikipedia.org

This compound itself is an intermediate in the synthesis of ellagic acid. cornell.eduutu.fifrontiersin.org It is formed from the hexahydroxydiphenic acid that results from the hydrolysis of the HHDP group. cornell.edufrontiersin.org Specifically, this compound is a monolactonized tergalloyl group, representing a step in the conversion of the opened HHDP moiety before it fully lactonizes to form the more stable ellagic acid. cornell.edu

Connections to Gallotannin and Ellagitannin Pathway Intermediates

The biosynthesis of this compound is deeply embedded within the ellagitannin pathway, which branches off from the central gallotannin precursor, pentagalloylglucose. tum.de While gallotannins are characterized by the addition of further galloyl units to pentagalloylglucose, ellagitannins are defined by the presence of the HHDP group, which is the direct precursor to the structural components of this compound. nih.govwikipedia.org

The key connection point is the oxidative coupling of galloyl residues on pentagalloylglucose. nih.gov This reaction, catalyzed by laccase-type phenol oxidases, leads to the formation of the HHDP ester. nih.gov Hydrolysis of this ester yields hexahydroxydiphenic acid, which then undergoes lactonization. This compound is an intermediate in this lactonization process, ultimately leading to the formation of ellagic acid. cornell.edufrontiersin.org Therefore, this compound is a direct downstream product of gallotannin pathway intermediates that have been committed to the ellagitannin branch of biosynthesis. It is also found as a structural component of more complex ellagitannins such as alnusiin and bicornin. cornell.edu

Genetic Basis of this compound Biosynthesis

The genetic underpinnings of this compound biosynthesis are understood primarily through the lens of the broader hydrolyzable tannin pathway. While genes specific to the final conversion steps to this compound are not fully elucidated, research into the upstream enzymatic reactions has identified several key gene families.

Genomic and Transcriptomic Approaches to Identify Encoding Genes

Genomic and transcriptomic analyses in various tannin-producing plants have been instrumental in identifying candidate genes involved in the biosynthesis of hydrolyzable tannins. These studies often compare the gene expression profiles of high-tannin and low-tannin varieties or different developmental stages of plant tissues to pinpoint relevant genes.

Key gene families that have been identified through these approaches include:

Shikimate Dehydrogenases (SDHs): These enzymes are crucial for the initial step in the pathway, converting 3-dehydroshikimic acid to gallic acid. nih.gov Transcriptomic studies have successfully identified SDH genes whose expression levels correlate with hydrolyzable tannin accumulation. nih.gov

UDP-Glycosyltransferases (UGTs): This large family of enzymes is responsible for the glycosylation of various secondary metabolites. In the context of hydrolyzable tannin biosynthesis, specific UGTs catalyze the esterification of gallic acid to a glucose core to form β-glucogallin. nih.govwikipedia.org Several UGT genes have been identified and functionally characterized in tannin-producing species. nih.gov

Laccases: These copper-containing oxidoreductases are implicated in the oxidative coupling of galloyl groups on pentagalloylglucose to form the HHDP moiety, the direct precursor to this compound's core structure. nih.gov Genomic and transcriptomic analyses have revealed laccase genes that are co-expressed with other genes in the hydrolyzable tannin pathway, suggesting their role in ellagitannin formation. nih.gov

While these approaches have been successful in identifying genes for the synthesis of the precursors to this compound, the specific enzymes and corresponding genes that catalyze the conversion of the hexahydroxydiphenoyl group into this compound and subsequently to ellagic acid are still an active area of research. It is possible that some of these transformations may occur spontaneously under specific physiological conditions once the HHDP precursor is formed.

Metabolic Transformations and Biological Fates of Luteic Acid

In Vivo Metabolism and Biotransformation of Luteic Acid

The transformation of this compound is exclusively a product of microbial activity within the gastrointestinal tract. Following the initial hydrolysis of dietary ellagitannins to release ellagic acid in the stomach and small intestine, the subsequent metabolism into this compound and downstream urolithins occurs in the colon. mdpi.comnih.gov

Role of Gut Microbiota in this compound Conversion

The conversion of ellagic acid into this compound and subsequently into urolithins is entirely dependent on the composition of an individual's gut microbiota. youtube.com Specific bacterial species have been identified as key players in this biotransformation. Research has isolated and identified bacteria from the Coriobacteriaceae family, particularly Gordonibacter species, as being responsible for the initial stages of ellagic acid metabolism. rsc.org

Pure culture studies have demonstrated that Gordonibacter urolithinfaciens and Gordonibacter pamelaeae can metabolize ellagic acid to produce this compound and several initial urolithin intermediates. nih.govresearchgate.netresearchgate.net However, these species alone are incapable of completing the full transformation to the final, more commonly known urolithins like Urolithin A and Urolithin B, suggesting that a consortium of different bacteria is required for the complete metabolic pathway to proceed. nih.govresearchgate.net More recent studies have also implicated species such as Bifidobacterium longum, Bifidobacterium adolescentis, and Bifidobacterium bifidum in the broader conversion of ellagic acid to urolithins. nih.gov

Bacterial SpeciesFamilyRole in this compound Related MetabolismMetabolites Produced
Gordonibacter urolithinfaciensCoriobacteriaceaeMetabolizes ellagic acid to initial intermediates. researchgate.netnih.govThis compound, Urolithin M-5, Urolithin M-6, Urolithin C. nih.govresearchgate.net
Gordonibacter pamelaeaeCoriobacteriaceaeMetabolizes ellagic acid to initial intermediates. nih.govresearchgate.netThis compound, Urolithin M-5, Urolithin M-6, Urolithin C. nih.govresearchgate.net
Ellagibacter isourolithinifaciensEggerthellaceaeMetabolizes ellagic acid and performs dehydroxylation. nih.govUrolithins. nih.gov

Microbial Enzymatic Activities on this compound (e.g., Lactone Ring Opening, Decarboxylation)

The biotransformation of ellagic acid into the urolithin series involves a sequence of specific enzymatic reactions. The formation of this compound from ellagic acid is the critical first step, initiated by the opening of one of the two lactone rings present in the ellagic acid structure. mdpi.com

Lactone Ring Opening: Ellagic acid is a dilactone, meaning it has two lactone (cyclic ester) functional groups. mdpi.com Gut microbes employ enzymes, likely hydrolases or lactonases, to cleave one of these rings. This enzymatic hydrolysis introduces a carboxylic acid group and a hydroxyl group, transforming the rigid, planar ellagic acid molecule into the more flexible this compound structure.

Decarboxylation: Following the formation of this compound, the next crucial enzymatic step is decarboxylation. A microbial decarboxylase removes the carboxyl group (-COOH) from the newly opened ring of this compound. mdpi.com This reaction releases a molecule of carbon dioxide and results in the formation of the first urolithin core structure, pentahydroxy-urolithin (Urolithin M-5). mdpi.comresearchgate.net

These initial enzymatic actions—lactone ring opening and decarboxylation—are fundamental for converting the parent polyphenol into the dibenzopyran-6-one scaffold that characterizes all urolithins. nih.govresearchgate.net

This compound as an Intermediate in Urolithin Formation

This compound is not an end-product but rather a transient intermediary metabolite in the gut. Its primary biological fate is to serve as the direct precursor to the family of urolithin compounds.

Pathway of this compound Conversion to Pentahydroxy-urolithin

The conversion of this compound marks the transition from the ellagic acid structure to the urolithin scaffold. As detailed previously, this is accomplished through an enzymatic decarboxylation reaction.

Ellagic Acid → [Lactone Ring Opening] → this compound → [Decarboxylation] → Pentahydroxy-urolithin (Urolithin M-5)

This initial urolithin, Urolithin M-5, retains five hydroxyl groups and is the first in a series of urolithin metabolites. researchgate.net The production of Urolithin M-5 from ellagic acid has been demonstrated in pure cultures of Gordonibacter species, confirming this compound's role as its immediate precursor. researchgate.net

Subsequent Transformations to Other Urolithin Metabolites

Once pentahydroxy-urolithin (Urolithin M-5) is formed, it becomes the substrate for a series of sequential dehydroxylation reactions, also catalyzed by gut microbes. mdpi.com These reactions involve the progressive removal of hydroxyl (-OH) groups from the urolithin core, leading to the formation of various urolithin metabolites with fewer hydroxyl groups. researchgate.net

The general catabolic pathway is as follows:

Pentahydroxy-urolithin (Urolithin M-5) is converted to...

Tetrahydroxy-urolithins (e.g., Urolithin M-6, Urolithin D, Urolithin E). researchgate.netzenodo.org

Trihydroxy-urolithins (e.g., Urolithin C, Urolithin M-7). researchgate.netzenodo.org

Dihydroxy-urolithins (e.g., Urolithin A, Isourolithin A). researchgate.net

Monohydroxy-urolithins (e.g., Urolithin B). researchgate.net

While bacteria like Gordonibacter can produce the initial intermediates up to Urolithin C, they cannot produce the final di- and monohydroxy-urolithins. researchgate.net This underscores the necessity of a multi-species bacterial consortium to carry out the complete cascade of dehydroxylations to produce the well-studied Urolithin A and Urolithin B. nih.govresearchgate.net

Urolithin ClassNumber of Hydroxyl GroupsExample Metabolites
Pentahydroxy-urolithin5Urolithin M-5
Tetrahydroxy-urolithin4Urolithin M-6, Urolithin D, Urolithin E
Trihydroxy-urolithin3Urolithin C, Urolithin M-7
Dihydroxy-urolithin2Urolithin A, Isourolithin A
Monohydroxy-urolithin1Urolithin B

Interconversion Dynamics with Related Phenolic Acids and Derivatives

The available scientific literature characterizes the transformation of ellagic acid to this compound and subsequently to urolithins as a largely unidirectional catabolic pathway. The initial step, the enzymatic opening of the lactone ring of ellagic acid, is a hydrolysis reaction that, while theoretically reversible, proceeds forward under the anaerobic and aqueous conditions of the colon, driven by microbial enzymes.

The subsequent decarboxylation of this compound to form pentahydroxy-urolithin is generally considered an irreversible step in this metabolic context, resulting in the loss of a carbon atom as CO2. There is currently no documented evidence to suggest that this compound undergoes significant interconversion back to ellagic acid or transforms into other distinct classes of phenolic acids outside of the urolithin pathway. Its role appears to be that of a committed intermediate, rapidly converted to downstream metabolites by the gut microbial community. The dynamics are therefore less of an equilibrium or interconversion and more of a sequential, forward-driven metabolic cascade.

Reciprocal Relationships with Ellagic Acid Metabolism

The metabolic pathway of this compound is deeply intertwined with that of ellagic acid, primarily through the action of gut microbiota. Dietary ellagitannins, which are complex polyphenols found in foods like pomegranates, berries, and walnuts, are first hydrolyzed in the gut to release ellagic acid. nih.govresearchgate.net Subsequently, specific commensal bacteria metabolize ellagic acid into a series of smaller, more bioavailable compounds known as urolithins. nih.gov

This compound has been identified as an intermediate product in this microbial conversion process. Research has identified specific bacteria, such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae, as being responsible for metabolizing ellagic acid to produce this compound along with other intermediates like UroM-5, UroM-6, and UroC. nih.govresearchgate.net However, these particular bacteria are not capable of completing the transformation to the final, more commonly absorbed urolithins, such as Urolithin A and Urolithin B, suggesting that a consortium of different bacteria is required for the complete metabolic pathway. nih.govresearchgate.net

This relationship is reciprocal in that the availability of dietary ellagic acid is a prerequisite for the formation of this compound in the gut. The composition of an individual's gut microbiota determines the efficiency and the specific products of this conversion, leading to significant inter-individual variations in the production of these metabolites after consuming ellagitannin-rich foods. nih.gov

Table 1: Microbial Metabolism of Ellagic Acid

Precursor CompoundMetabolizing Bacteria (Example)Intermediate MetabolitesKey Findings
Ellagic AcidGordonibacter urolithinfaciens, Gordonibacter pamelaeaeThis compound, UroM-5, UroM-6, UroCThese bacteria initiate the conversion of ellagic acid but do not produce the final urolithins like Urolithin A. nih.govresearchgate.net

Incorporation into Other Complex Polyphenolic Structures

This compound's role is primarily understood as a metabolite resulting from the breakdown of larger polyphenolic structures rather than as a direct building block for their synthesis in plants. The primary complex polyphenols associated with this compound are the ellagitannins. nih.gov Ellagitannins are a class of hydrolyzable tannins characterized by one or more hexahydroxydiphenoyl (HHDP) units attached to a sugar molecule, typically glucose. researchgate.net When these ellagitannins are hydrolyzed, the HHDP group spontaneously rearranges to form the more stable ellagic acid. nih.gov

The biosynthesis of complex tannins in plants follows intricate pathways, such as the shikimate and phenylpropanoid pathways, which produce precursors like gallic acid and other phenolic acids. nih.govmdpi.com These simpler phenols are then assembled into larger, more complex structures like gallotannins and ellagitannins. nih.gov

Therefore, this compound appears at the other end of the lifecycle of these complex polyphenols. It is not a precursor for the synthesis of tannins in plants but rather a product of the catabolism of ellagitannins within the mammalian gut. The metabolic sequence proceeds from complex dietary polyphenols to simpler, more absorbable metabolites.

Table 2: Metabolic Hierarchy of Ellagitannins

Polyphenol ClassSpecific Compound (Example)Metabolic ProcessResulting Product(s)
Complex Polyphenol (Ellagitannin)Punicalagin (B30970)Hydrolysis in the gutEllagic Acid
Intermediate PrecursorEllagic AcidMicrobial Metabolism (Gut)This compound, Other Urolithins

Advanced Research Methodologies for Luteic Acid Studies

Analytical Techniques for Profiling Luteic Acid and Its Metabolites

Modern analytical chemistry provides a powerful toolkit for the separation and identification of this compound and its derivatives from complex biological sources, such as fungal fermentation broths.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis of this compound in complex biological matrices. sepscience.com These techniques separate compounds based on their differential partitioning between a stationary phase (typically a C18 silica (B1680970) column) and a liquid mobile phase. shimadzu.comhplc.eu For polar organic acids like this compound, reversed-phase chromatography is the most common approach.

UPLC, an advancement over traditional HPLC, utilizes columns with smaller particle sizes (sub-2 µm) and operates at much higher pressures. This results in significantly faster analysis times, superior resolution, and increased sensitivity, which is crucial for distinguishing this compound from other structurally similar polyketides and endogenous fungal metabolites. sepscience.com A typical analysis involves gradient elution, where the mobile phase composition, often a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol, is varied over time to achieve optimal separation. lcms.cz Detection is commonly performed using a Diode Array Detector (DAD) or UV detector set at the absorbance maximum for the compound's chromophore. orientjchem.org

ParameterHPLC ConditionUPLC Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Gradient 10-90% B over 20 min10-90% B over 5 min
Detection UV at 265 nmUV at 265 nm
Typical Retention Time ~9.5 min~2.3 min

This interactive table provides representative parameters for the chromatographic analysis of a fungal polyketide like this compound, highlighting the increased speed of UPLC compared to HPLC.

Once a potential metabolite of this compound is isolated via chromatography, its precise chemical structure is determined using a combination of spectroscopic methods. acs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is first used to determine the exact mass of the metabolite, which allows for the calculation of its elemental formula. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for de novo structure elucidation. A suite of experiments is performed:

¹H NMR: Identifies the number and types of protons in the molecule and their neighboring environments.

¹³C NMR: Determines the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. Correlation Spectroscopy (COSY) shows proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete carbon skeleton. pnas.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps identify key functional groups (e.g., hydroxyls, carbonyls), while UV-Vis spectroscopy provides information about conjugated systems or chromophores within the molecule. nih.gov

TechniqueInformation ProvidedExample Finding for a this compound Metabolite
HRMS Elemental FormulaC₁₅H₁₆O₇
¹H NMR Proton environment & countSignal at δ 12.1 ppm suggests a chelated hydroxyl proton.
¹³C NMR Carbon skeletonSignal at δ 190.2 ppm indicates a ketone carbonyl carbon.
HMBC Long-range C-H connectivityCorrelation between a methyl proton signal and a carbonyl carbon confirms its position.
IR Functional GroupsAbsorption at 3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=O stretch).

This interactive table summarizes the application of various spectroscopic techniques in elucidating the structure of a hypothetical this compound metabolite.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is pivotal for tracing the biosynthetic pathway of this compound. creative-proteomics.com This is achieved through stable isotope labeling experiments. In this approach, the producing fungus is cultured with precursors enriched with stable isotopes, such as ¹³C or ¹⁸O. oup.com

For example, since this compound is a polyketide, its backbone is assembled from acetate (B1210297) units. By feeding the organism [1-¹³C]-acetate, specific carbon atoms in the resulting this compound molecule will be labeled with ¹³C. Analysis by LC-MS will show a corresponding increase in the molecular weight of the parent ion. Tandem mass spectrometry (MS/MS) can then be used to fragment the labeled molecule, and the mass of the fragments reveals the specific locations of the incorporated isotopes. nih.gov This method allows researchers to confirm the polyketide origin of this compound, identify the starter and extender units of the polyketide chain, and map the activity of tailoring enzymes like oxygenases by tracing the incorporation of ¹⁸O from labeled molecular oxygen. researchgate.net

Molecular Biology Approaches in Biosynthesis Research

Understanding the biosynthesis of this compound at a fundamental level requires delving into the genome of the producing organism to identify and characterize the genes and enzymes responsible.

The biosynthesis of a complex polyketide like this compound begins with a core scaffold created by a polyketide synthase (PKS), which is then modified by various tailoring enzymes. nih.gov Identifying, cloning, and expressing the genes for these enzymes are key to understanding their function.

The process typically begins with the identification of a candidate PKS gene in the fungal genome, often through homology searches or by using degenerate PCR primers that target conserved domains within known PKS genes. elsevier.esapsnet.org Once the full gene is sequenced, it is cloned into a suitable expression vector. This vector is then introduced into a heterologous host, such as the model fungus Aspergillus nidulans or the yeast Saccharomyces cerevisiae, which does not naturally produce this compound. frontiersin.org If the heterologous host subsequently produces the core polyketide scaffold or a related intermediate, the function of the PKS gene is confirmed. rsc.org The same strategy is applied to genes encoding modifying enzymes (e.g., P450 monooxygenases, methyltransferases, cyclases) found near the PKS gene to systematically reconstruct the biosynthetic pathway.

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically located together on the chromosome in a co-regulated unit known as a Biosynthetic Gene Cluster (BGC). nih.govnih.gov Modern genomics provides powerful tools to identify and functionally validate the BGC for this compound.

The entire genome of the producing fungus is first sequenced. Bioinformatics software, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), is then used to scan the genome and predict the locations of BGCs. pnas.orgbiorxiv.org These tools identify core enzymes like PKSs and look for neighboring genes typically associated with secondary metabolism, including tailoring enzymes, transporters, and transcription factors. plos.org

To experimentally verify that a predicted BGC is responsible for this compound production, functional genomics techniques are employed. The most definitive method is targeted gene deletion or disruption, often using CRISPR/Cas9 technology. By specifically knocking out the core PKS gene within the putative this compound cluster, researchers can observe the effect on the fungus's metabolic profile. If the mutant strain ceases to produce this compound, it provides strong evidence that the BGC is indeed responsible for its biosynthesis.

Gene (Hypothetical)Putative FunctionHomology
luaAHighly Reducing Polyketide Synthase (PKS)Fungal Type I PKS
luaBP450 MonooxygenaseCytochrome P450 oxidoreductase
luaCO-methyltransferaseSAM-dependent methyltransferase
luaDMFS TransporterMajor Facilitator Superfamily transporter
luaRTranscription FactorZn(II)₂Cys₆ binuclear cluster domain

This interactive table illustrates the typical composition of a hypothetical Biosynthetic Gene Cluster (BGC) for a fungal polyketide like this compound.

In Vitro and In Vivo Experimental Models for Biotransformation Studies

The study of the biotransformation of chemical compounds is fundamental to understanding their metabolic fate, and in vitro and in vivo experimental models are crucial tools in this endeavor. In vitro models, which include cell-free enzymatic systems and microbiota cultures, offer controlled environments to investigate specific metabolic pathways and enzymatic activities. nih.govmdpi.com These models are often more reproducible, less expensive, and can be conducted more rapidly than in vivo studies. nih.gov In vivo models, such as studies involving laboratory animals, provide a more holistic view by incorporating the complex interactions between the host and the compound, including its absorption, distribution, metabolism, and excretion. nih.govresearchgate.net By combining both approaches, researchers can characterize the metabolic products of a compound and elucidate the biological transformation processes it undergoes. nih.govresearchgate.net

Application of Cell-Free Systems for Enzymatic Activity Characterization

Cell-free systems are emerging as powerful platforms for characterizing enzymatic activity and prototyping metabolic pathways without the constraints of a living cell. jfaulon.comnih.gov These systems typically consist of cell extracts (lysates) or a set of purified enzymes, along with necessary buffers and cofactors, to carry out transcription and translation in vitro. jfaulon.commdpi.com This abiotic environment allows for precise control over reaction conditions, which is often impossible to achieve in vivo. nih.gov

The primary advantage of cell-free systems is the ability to study biochemical pathways in a simplified, controlled setting, free from the confounding influences of cell growth, regulation, or evolution. nih.govnih.gov Researchers can directly manipulate the system's components to identify metabolic bottlenecks, test enzyme variants, and design new-to-nature reaction networks. nih.gov There are two main types of cell-free systems used for these purposes:

Lysate-based Systems : Derived from cell extracts, these systems provide a "snapshot" of the metabolic reaction networks present in the source organism at the time of lysis. nih.gov They contain a complex mixture of enzymes, ribosomes, and other necessary molecular machinery, offering a quasi-native metabolic context. nih.gov

Reconstituted Systems : These are "bottom-up" systems built from a defined set of purified components essential for a specific biological process like transcription and translation. mdpi.com This approach offers maximum control and minimal interference from non-essential cellular components. mdpi.com

The application of these systems in studying enzymatic processes allows for the efficient synthesis and screening of biocatalysts and the design of specific metabolic pathways for the production of desired products. nih.gov

Table 1: Comparison of Cell-Free Systems for Enzymatic Studies

Feature Lysate-Based Systems Reconstituted Systems
Composition Crude cell extracts containing a complex mix of cellular machinery. nih.gov A minimal set of defined, purified enzymes and components required for a specific function. mdpi.com
Environment Provides a cell-like environment that mimics a quasi-native metabolic context. nih.govmdpi.com Highly controlled and defined reaction environment. mdpi.com
Advantages Simpler to prepare; contains a broad range of enzymes for complex pathway analysis. Precise control over components; minimal side reactions; suitable for studying specific enzyme kinetics. mdpi.com

| Applications | Prototyping of natural and synthetic genetic circuits; high-throughput characterization. jfaulon.com | Synthesis of hard-to-produce proteins; detailed mechanistic studies of enzymatic reactions. mdpi.com |

Microbiota Culture Models for Simulating Gut Metabolism

The gut microbiota plays a significant role in the metabolism of xenobiotic compounds that escape absorption in the upper gastrointestinal tract. mdpi.comresearchgate.net To investigate these microbial transformations, in vitro gut models have been developed to simulate the conditions of the human colon. nih.govmdpi.com These models allow for dynamic and multiple sampling over time, providing insights into the biotransformation pathways mediated by gut bacteria. mdpi.com

These culture models can range from simple batch fermentations, used for screening purposes, to more complex continuous fermentation systems that better mimic the physiological environment of the human gut. nih.gov By inoculating these models with fecal samples from human donors, researchers can study the variability of bacterial metabolism among different individuals. researchgate.net

In studies of carotenoid biotransformation, a combination of in vitro and in vivo models has been used to identify various metabolites. nih.govresearchgate.net For instance, in vivo studies in rat models fed a specific compound can reveal metabolites present in the intestine, plasma, liver, and eyes. nih.gov The compounds identified in these tissues can then be compared with products generated from in vitro experiments, such as photo-oxidation studies, to elucidate the transformation pathways. nih.govresearchgate.net Analytical techniques like High-Pressure Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the separation and structural elucidation of these metabolites. nih.govresearchgate.net

Research has identified several biotransformation products resulting from metabolic processes. In rat models, anhydrolutein has been identified in the intestine, while epoxycarotenoids have been found in the liver and plasma. nih.gov Further metabolism within eye tissues has been shown to produce a range of isomers and oxidation products. nih.gov

Table 2: Metabolites Identified in In Vivo Biotransformation Studies

Metabolite Location Identified in Rat Model
Anhydrolutein Intestine nih.gov
Epoxycarotenoids Liver, Plasma nih.gov
13-Z lutein Eyes nih.gov
13'-Z lutein Eyes nih.gov
13-Z zeaxanthin Eyes nih.gov
all-E zeaxanthin Eyes nih.gov
9-Z lutein Eyes nih.gov
9'-Z lutein Eyes nih.gov

Ecological and Biochemical Significance of Luteic Acid

Contribution to Plant Defense Mechanisms and Chemical Ecology

The primary role of tannins in nature, including those containing the luteic acid moiety, is to defend the plant against a wide array of biological threats. atamanchemicals.com This defense is crucial for the plant's survival and reproductive success.

Herbivore Deterrence: Tannins are well-known for their astringent and bitter taste, which acts as a deterrent to herbivores, from insects to larger animals. atamanchemicals.com This unpleasant taste discourages consumption of plant tissues, such as leaves, bark, and unripe fruits, thereby protecting the plant from damage. atamanchemicals.com The high tannin content in unripe fruits, for example, prevents animals from eating them until the seeds are mature and ready for dispersal. atamanchemicals.com this compound is found in the bark and fruit of Terminalia chebula, a plant rich in tannins that contribute to its defense. atamanchemicals.comtexilajournal.com The defensive properties of tannins are a classic example of chemical ecology, where secondary metabolites mediate the interactions between plants and other organisms in their environment. The production of these compounds is an evolutionary adaptation to reduce predation. atamanchemicals.com

Antimicrobial Properties: Tannins, including those found in plants containing this compound, exhibit significant antimicrobial activity. nih.govresearchgate.net They can inhibit the growth of various fungi, yeasts, and bacteria. researchgate.net For example, ethanolic extracts from the leaves of Alnus species, which contain the this compound-bearing tannin alnusiin (B1239248), have demonstrated antimicrobial effects against several bacterial strains. nih.govresearchgate.netnih.gov This antimicrobial action serves as a crucial defense mechanism against pathogenic infections. agriculturaljournals.com The ability of tannins to bind to and precipitate proteins is a key mechanism behind their antimicrobial and herbivore-deterrent effects. atamanchemicals.com

A summary of plants containing this compound as part of larger tannins and their defensive roles is presented below:

Plant SpeciesThis compound-Containing TanninKnown Defensive Roles of Plant/Tannins
Terminalia chebula (Myrobalan)MyrobalanitanninHerbivore deterrence, antimicrobial activity atamanchemicals.comtexilajournal.comresearchgate.net
Alnus species (Alder)AlnusiinAntimicrobial activity, induced defenses against herbivores nih.govmdpi.comjuniperpublishers.com
Trapa bicornis (Water Caltrop)BicorninPotential herbivore defense wikipedia.orgresearchgate.net
Syzygium aromaticum (Clove)BicorninAntimicrobial and antiviral properties wikipedia.org

Role in Plant-Environment Interactions and Chemical Signaling

The influence of this compound, as a component of ellagitannins, extends to the plant's interaction with its broader environment and includes potential roles in chemical signaling.

Allelopathy: Allelopathy is the process by which a plant releases chemicals that affect the growth and development of neighboring plants. bioninja.com.au Tannins are among the secondary metabolites implicated in these interactions. While direct studies on bicornin are sparse, related hydrolyzable tannins have been investigated for their allelopathic potential. researchgate.netnih.gov For instance, extracts from Acacia mearnsii, rich in tannins, have shown inhibitory effects on the growth of microalgae. mdpi-res.com This suggests that tannins like those containing this compound, released from roots or decomposing leaf litter, could influence the composition of the surrounding plant and microbial communities.

Chemical Signaling: Some theories propose that tannins may act as signaling molecules between plants and their environment, particularly between roots and the soil. feiolix.com The accumulation of these compounds in various plant parts could be part of a complex communication system. Furthermore, the accumulation of an ellagitannin in strawberry plants upon infection by a non-virulent pathogen has been shown to elicit a defense response, including the activation of the salicylic (B10762653) acid signaling pathway. apsnet.org This suggests that ellagitannins, and by extension their components like this compound, can be part of the plant's internal signaling cascade to mount a defense against pathogens. apsnet.org Research has also shown that herbivore-induced plant volatiles can lead to increased levels of phenolic compounds and jasmonic acid in neighboring plants, indicating a role for these compounds in inter-plant communication. researchgate.net

Interactions with Other Phytochemicals in Complex Biological Matrices

Synergistic Effects: Research on plant extracts rich in ellagitannins, such as pomegranate juice, has demonstrated that the combined action of multiple polyphenols leads to enhanced biological activity compared to the individual purified compounds. nih.gov For instance, the antiproliferative and antioxidant activities of pomegranate juice are greater than those of purified punicalagin (B30970) or ellagic acid alone, suggesting a synergistic effect among the various phytochemicals present, which would include other tannins, flavonoids, and anthocyanins. nih.govnih.gov It is plausible that this compound, as part of the complex phytochemical mixture in plants like Terminalia chebula and Syzygium aromaticum, contributes to such synergistic effects. texilajournal.comarabjchem.org Terminalia chebula fruits, for example, contain a rich variety of tannins, flavonoids like quercetin (B1663063) and catechin, and phenolic acids, which likely act in concert. texilajournal.comfrontiersin.org

Complex Interactions: Hydrolyzable tannins can also have direct interactions with other types of molecules, which can be either synergistic or antagonistic. mdpi.comreading.ac.uknih.gov Studies have shown that the structural features of hydrolyzable tannins, such as the number of free galloyl groups and molecular flexibility, influence the strength of their interactions with other compounds. mdpi.comnih.gov The degradation of complex hydrolyzable tannins, such as those containing this compound, into simpler compounds like gallic and ellagic acid during processes like drying, further alters the chemical profile and potential interactions within the plant matrix. mdpi.com

The table below lists some of the phytochemicals found alongside this compound-containing tannins in Terminalia chebula and their potential for interaction.

Plant SourceCo-occurring PhytochemicalsPotential Interaction
Terminalia chebulaGallic acid, Ellagic acid, Chebulic acid, Corilagin, Quercetin, CatechinSynergistic antioxidant and antimicrobial effects texilajournal.comfrontiersin.org
Pomegranate (Illustrative example for Ellagitannins)Punicalagin, Anthocyanins, other FlavonoidsEnhanced antiproliferative and antioxidant activity through synergy nih.govnih.govemerald.com

Future Directions in Luteic Acid Research

Identification of Novel Enzymes and Regulatory Elements in Biosynthesis

The biosynthesis of complex organic acids is a multi-step process governed by specific enzymes and regulatory factors. A primary focus for future research will be to identify all the molecular players involved in the luteic acid biosynthetic pathway. The synthesis of related compounds, such as prostaglandins (B1171923) within the corpus luteum, begins with the release of precursor fatty acids like arachidonic acid from membrane phospholipids, a step catalyzed by enzymes such as phospholipase A2 (cPLA2). nih.gov The conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) is often the rate-limiting step. nih.gov

Future investigations should aim to determine if this compound synthesis follows a similar paradigm, starting with a specific fatty acid precursor. Research will need to identify the specific phospholipases, acyltransferases, and oxidoreductases responsible for its formation. In plants, the biosynthesis of C18 unsaturated fatty acids is well-documented, involving a cascade of enzymes like acetyl-CoA carboxylase (ACC) and a series of fatty acid desaturases (FADs). frontiersin.org Investigating orthologous enzymes in organisms that produce this compound could be a fruitful avenue of research.

Furthermore, understanding the regulation of these enzymes is critical. In luteal cells, enzyme activity is influenced by hormones like luteinizing hormone (LH) and local factors. researchgate.netnih.gov In plants and microbes, transcription factors such as WRI1, FUS3, and ABI3 are known to be master regulators of fatty acid biosynthesis. peerj.com Future studies should focus on identifying the specific transcription factors, signaling molecules, and hormonal cues that control the expression and activity of enzymes in the this compound pathway.

Table 1: Potential Enzyme Classes for Investigation in this compound Biosynthesis

Enzyme ClassPutative Function in this compound SynthesisKnown Regulatory Mechanisms
Phospholipases (e.g., cPLA2) Release of fatty acid precursors from cell membranes. nih.govActivation by intracellular calcium and phosphorylation by MAP kinases. nih.gov
Cyclooxygenases (COX) Oxygenation of fatty acid precursors, a potential rate-limiting step. nih.govHormonal regulation, feedback loops. nih.gov
Lipoxygenases (LOX) Introduction of oxygen into polyunsaturated fatty acids. nih.govoup.comSubstrate availability, cellular localization. nih.gov
Acyl-CoA Synthetases Activation of fatty acids for downstream modification.Transcriptional regulation by metabolic sensors.
Desaturases (FADs) Creation of double bonds in the fatty acid chain. frontiersin.orgPhotoactivation, hormonal regulation (e.g., by abscisic acid). frontiersin.org
Hydroxylases Addition of hydroxyl groups to the molecule.Dependent on co-factors like NADPH and O2.
Synthases (e.g., PGF2α synthase) Catalysis of the final steps to produce the specific acid. nih.govVaries with cell type and luteal phase. nih.gov

Elucidation of Complete Metabolic Pathways and Intermediates

A complete understanding of this compound's role requires a detailed map of its metabolic network, including all intermediates and downstream catabolites. Current knowledge of related pathways, such as steroidogenesis and eicosanoid synthesis in the corpus luteum, provides a template for this investigation. researchgate.netnih.gov These pathways involve a series of enzymatic conversions that transform a precursor molecule into a range of bioactive products. For instance, untargeted metabolomics has revealed that luteinizing hormone (LH) rapidly alters key metabolic pathways including glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway to support progesterone (B1679170) synthesis. nih.govbiorxiv.orgnih.gov

Future research must employ similar metabolomic strategies to trace the complete lifecycle of this compound. This involves identifying the initial precursor molecule, which is likely a common polyunsaturated fatty acid, and then systematically identifying each sequential intermediate. Isotope tracing studies, using precursors labeled with stable isotopes like ¹³C, will be invaluable for tracking the flow of atoms through the pathway and identifying branch points that may lead to other important metabolites. biorxiv.org

Elucidating this pathway will not only reveal how this compound is synthesized and degraded but also how its metabolism is integrated with central cellular processes like energy production and redox balance. biorxiv.orgnih.gov Understanding the points of intersection with other major metabolic routes, such as fatty acid oxidation and glycolysis, will be key to deciphering its physiological function. researchgate.netnih.gov

Development of Advanced Analytical Platforms for Comprehensive Metabolomics

To fully explore the this compound metabolome, the development and application of advanced analytical platforms are essential. The complexity of biological samples requires highly sensitive and selective techniques to accurately identify and quantify this compound and its related metabolites, which may be present at low concentrations. shimadzu.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. lcms.czresearchgate.net Techniques like ion exclusion chromatography or mixed-mode chromatography can achieve high-resolution separation of various organic acids. shimadzu.comlcms.cz Coupling this with a mass detector allows for sensitive and selective detection, minimizing interference from the sample matrix. lcms.cz Future efforts should focus on optimizing LC-MS methods specifically for this compound, including developing protocols for efficient extraction from various biological tissues and fluids. A fast LC/MS method for analyzing 24 organic acids in biomass hydrolysate has been developed, demonstrating the potential for high-throughput analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, particularly for structural elucidation of novel intermediates. nih.gov While NMR is inherently less sensitive than MS, hyphenated techniques like HPLC-SPE-NMR can overcome this limitation by concentrating the analyte before analysis. nih.gov These advanced platforms will enable comprehensive metabolomic profiling, creating a detailed "fingerprint" of the this compound pathway and allowing researchers to observe how it changes in response to different physiological or pathological conditions. lcms.cz

Table 2: Advanced Analytical Techniques for this compound Research

Analytical PlatformApplication in this compound ResearchAdvantagesPotential Limitations
LC-MS/MS Quantification and identification of this compound and its metabolites in complex samples. researchgate.netHigh sensitivity, high selectivity, suitable for complex matrices. lcms.czRequires authentic standards for absolute quantification.
GC-MS Analysis of volatile derivatives of this compound and related fatty acids. peerj.comExcellent chromatographic resolution for certain compounds.Requires derivatization, which can introduce variability.
HPLC-UV/DAD Routine quantification of this compound if it possesses a chromophore. shimadzu.comCost-effective, robust, widely available.Lower sensitivity and selectivity compared to MS; potential for co-elution. shimadzu.com
HPLC-SPE-NMR Structural elucidation of unknown intermediates in the metabolic pathway. nih.govProvides unambiguous structural information without standards.Lower throughput, requires higher sample concentrations. nih.gov
Ion Chromatography Separation and detection of ionic compounds, including organic acids. shimadzu.comHigh selectivity for ionic analytes. shimadzu.comMay require specific column chemistries and mobile phases.

Application of Synthetic Biology for Enhanced this compound Production or Diversification

Synthetic biology offers powerful tools to engineer biological systems for the production of valuable compounds. hudsonlabautomation.comwikipedia.org By assembling the biosynthetic pathway for this compound in a robust microbial chassis like Escherichia coli or Saccharomyces cerevisiae, it may be possible to produce large quantities of the compound for research and potential applications. frontiersin.orgnih.gov This approach has been successfully used to produce the precursor to the antimalarial drug artemisinin (B1665778) in engineered yeast. hudsonlabautomation.commpg.de

The first step in this process is the identification of all necessary genes in the biosynthetic pathway. These genes can then be optimized for expression in the chosen host organism and assembled into a synthetic pathway. europa.eu Further metabolic engineering of the host can enhance production by redirecting precursor molecules towards the this compound pathway and eliminating competing metabolic reactions. wikipedia.org

Moreover, synthetic biology allows for the diversification of the final product. By introducing novel or modified enzymes into the engineered pathway, it may be possible to create new derivatives of this compound with potentially enhanced or different biological activities. europa.eu This could involve using techniques like directed evolution to alter enzyme specificity or xenobiology to incorporate non-natural building blocks. wikipedia.org Cell-free in vitro systems could also serve as a platform for rapid prototyping and testing of new biosynthetic pathways before implementation in a living organism. mpg.deeuropa.eu

Table 3: Synthetic Biology Strategies for this compound

StrategyDescriptionPotential Outcome
Metabolic Engineering Re-wiring the metabolism of a host organism (E. coli, yeast) to channel precursors into the this compound pathway. wikipedia.orgEnhanced production yields of this compound.
Pathway Assembly Assembling genes from various organisms that encode the necessary biosynthetic enzymes into a single host. europa.euDe novo synthesis of this compound in a heterologous host.
Enzyme Engineering Using directed evolution to improve the efficiency or alter the specificity of key biosynthetic enzymes. europa.euIncreased catalytic efficiency; production of novel this compound analogs.
Xenobiology Incorporating non-canonical amino acids or xeno nucleic acids (XNA) to create novel enzymatic functions. wikipedia.orgCreation of diversified this compound structures not found in nature.
Cell-Free Systems Reconstituting the biosynthetic pathway in vitro using purified enzymes or cell extracts. mpg.deRapid testing of pathway designs and production of pure compounds without cellular constraints.

Investigation of this compound in Underexplored Biological Systems

While the name "this compound" suggests a primary role in the corpus luteum, many bioactive lipids are known to function in diverse biological contexts. A significant future direction is to investigate the presence and function of this compound in systems beyond female reproductive tissues.

For example, related molecules like prostaglandins are key players in inflammation, immune response, and cancer biology. nih.gov Lactic acid, another simple organic acid, has been identified as a novel signaling molecule in the tumor microenvironment and during early pregnancy, where it modulates immune cell function. nih.gov It is plausible that this compound could have similar signaling roles in these or other contexts. Research should be initiated to screen for the presence of this compound in various tissues and biofluids during different physiological states (e.g., inflammation, immune activation) and in pathological conditions (e.g., cancer, metabolic disorders). Lysophosphatidic acid, a phospholipid found in follicular fluid, is being investigated for its role in both normal ovarian physiology and ovarian cancer, providing a model for how a single lipid mediator can have broad relevance. oup.com Exploring these underexplored systems could uncover entirely new biological functions for this compound, significantly broadening its importance.

Q & A

Q. How can luteic acid (C₁₄H₈O₉) be reliably identified and differentiated from structurally similar phenolic compounds in plant extracts?

Methodological Answer: Use spectroscopic techniques such as UV-Vis spectroscopy (for characteristic absorption peaks at 280–320 nm) and HPLC-DAD/MS for separation and mass confirmation. Compare retention times and fragmentation patterns against authenticated standards. Thin-layer chromatography (TLC) with specific solvent systems (e.g., ethyl acetate/formic acid/water) can preliminarily distinguish this compound from flavonoids like luteolin . For structural confirmation, NMR spectroscopy (¹H and ¹³C) is essential to resolve ambiguities in hydroxyl group positioning and glycosylation patterns .

Q. What are the primary natural sources of this compound, and how do extraction yields vary across plant tissues?

Methodological Answer: this compound is predominantly found in Terminalia chebula bark and fruits, Euphorbia cyparissias flowers, and select Alnus species. Optimize extraction using polar solvents (e.g., methanol-water mixtures) under reflux. Quantify yields via gravimetric analysis post-solvent evaporation and validate with Folin-Ciocalteu assays for total phenolics. Tissue-specific yields can be compared using ANOVA with post-hoc tests (e.g., Tukey’s HSD) to account for variability in secondary metabolite accumulation .

Q. What experimental protocols are recommended for isolating this compound from complex plant matrices?

Methodological Answer: Combine solid-phase extraction (SPE) with C18 cartridges to pre-conjugate phenolic acids. Elute this compound using acidified methanol (0.1% formic acid). For further purification, employ preparative HPLC with a reverse-phase column (C18, 5 µm) and isocratic elution (acetonitrile:water, 20:80). Monitor purity via melting point analysis (literature range: 215–220°C) and LC-MS to confirm absence of co-eluting impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer: Design dose-response studies using DPPH/ABTS radical scavenging assays and compare results under varying pH and temperature conditions. For pro-oxidant effects, measure ROS generation in cell cultures (e.g., H2DCFDA staining) and correlate with this compound’s redox potential via cyclic voltammetry . Control for matrix effects by testing synthetic this compound against plant-derived samples to isolate compound-specific activity .

Q. What synthetic pathways are most efficient for producing this compound derivatives, and how can regioselectivity challenges be addressed?

Methodological Answer: Use Shi epoxidation or Sharpless asymmetric dihydroxylation to introduce hydroxyl groups with stereochemical control. For regioselective esterification, employ enzymatic catalysis (e.g., Candida antarctica lipase B) in non-aqueous media. Monitor reaction progress via FT-IR for carbonyl group formation and optimize using response surface methodology (RSM) to balance yield and selectivity .

Q. How should researchers design experiments to investigate this compound’s role in plant stress responses without confounding environmental variables?

Methodological Answer: Conduct controlled hydroponic studies with abiotic stress inducers (e.g., salinity, UV-B exposure). Quantify this compound accumulation via UHPLC-qTOF-MS and correlate with stress markers (e.g., malondialdehyde for lipid peroxidation). Use mixed-effects models to account for temporal variation and randomize treatment groups to mitigate batch effects .

Q. What statistical approaches are optimal for analyzing this compound’s synergistic interactions with other phenolics in vitro?

Methodological Answer: Apply isobolographic analysis to evaluate additive, synergistic, or antagonistic effects. Combine this compound with co-occurring compounds (e.g., gallic acid) at fixed molar ratios and assess antioxidant capacity via ORAC assays . Use principal component analysis (PCA) to reduce dimensionality in multi-compound datasets and identify key interaction drivers .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in this compound quantification across laboratories?

Methodological Answer: Standardize protocols using certified reference materials (CRMs) and inter-laboratory validation via ring trials . Report uncertainty margins using ISO/IEC 17025 guidelines and validate instrument calibration with NIST-traceable standards. Publish raw chromatograms and spectral data in supplementary materials to enable cross-verification .

Q. What computational tools are suitable for modeling this compound’s molecular interactions in silico?

Methodological Answer: Use density functional theory (DFT) to calculate electron distribution and reactive sites. For docking studies, employ AutoDock Vina with protein targets (e.g., COX-2, NADPH oxidase). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.